![molecular formula C13H14N2O2 B2372197 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione CAS No. 41994-17-6](/img/structure/B2372197.png)
7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione
Overview
Description
This compound is a polycyclic heterocycle featuring a benzo-fused pyrido-diazepine core with two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione exhibits significant biological activities:
- GABA(A) Receptor Modulation : Similar to other benzodiazepines, this compound acts as an allosteric modulator of GABA(A) receptors. It has shown functional selectivity at receptor subtypes which may lead to reduced side effects compared to traditional benzodiazepines .
- Anticonvulsant Properties : Studies have highlighted its potential effectiveness in treating seizure disorders through modulation of neurotransmitter systems .
- Anxiolytic Effects : The compound has been evaluated for its anxiolytic properties in various animal models. Its selective action on specific GABA receptor subtypes suggests it may provide therapeutic benefits without common benzodiazepine-related side effects such as sedation .
Structure Activity Relationship Studies
Recent studies have focused on the structure-activity relationships of similar benzodiazepine derivatives. For instance:
- Compounds with specific substitutions at the diazepine ring demonstrated varying affinities for central and peripheral benzodiazepine receptors. The introduction of halogens or methyl groups significantly enhanced activity at these sites .
Pharmacological Evaluations
In vivo evaluations have shown that derivatives of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine can exhibit analgesic effects in pain models. For example:
- A study demonstrated that certain derivatives retained significant analgesic activity when administered at specific doses in pain assays like the acetic acid-induced writhing test and hot plate test .
Comparison with Related Compounds
To further understand the unique properties of this compound compared to structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione | Contains a pyrrolo ring | Known for specific neuroactive properties |
1H-benzodiazepine derivatives | Fused benzene and diazepine rings | Exhibits varied pharmacological activities depending on substitutions |
4-Ethyl-1H-benzo[b][1,4]diazepin-2(3H)-one | Similar diazepine structure | Demonstrates distinct sedative effects due to ethyl substitution |
Mechanism of Action
The mechanism of action of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to a calming effect, making it useful as an anxiolytic and sedative .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, differing in ring systems, substituents, or fusion patterns:
Key Differences and Implications
Ring Systems: The addition of triazolo or imidazo rings (vs.
Substituents : Ester and nitrophenyl groups in imidazo-pyridines introduce electron-withdrawing effects, which may modulate reactivity or metabolic pathways .
Synthetic Accessibility : Skraup and one-pot reactions enable rapid diversification, whereas the target compound’s synthesis remains undefined .
Biological Activity
7,8,9,10-Tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions that yield various derivatives with differing biological activities. The structural framework of this compound allows for modifications that can enhance its pharmacological properties.
Benzodiazepines primarily function as allosteric modulators of the GABA receptor. They bind to specific sites on the receptor complex and enhance the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. This mechanism underlies their use as anxiolytics and sedatives.
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of various derivatives of benzodiazepines on cancer cell lines. For instance:
Compound | Cell Line | IC Value (μM) |
---|---|---|
Compound 9 | HCT-116 (Colorectal carcinoma) | 16.19 ± 1.35 |
Compound 9 | MCF-7 (Breast adenocarcinoma) | 17.16 ± 1.54 |
Doxorubicin | HCT-116 | Standard Reference |
Doxorubicin | MCF-7 | Standard Reference |
These results indicate that certain derivatives of this compound exhibit significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
Selectivity and Side Effects
The quest for selective benzodiazepine derivatives has led to the identification of compounds that preferentially activate specific GABA receptor subtypes (e.g., alpha-2 and alpha-3). Such selectivity may reduce side effects commonly associated with traditional benzodiazepines .
Case Studies
Several studies have documented the biological activities of related compounds:
- Study on Mutagenicity : A study demonstrated that trans-opened derivatives of tetrahydrobenzo[a]pyrene induced mutations in DNA at multiple sites. This highlights the potential genotoxic effects associated with certain structural analogs .
- Anti-inflammatory Potential : Research has also indicated that benzodiazepine derivatives linked with triazole moieties exhibited anti-inflammatory properties in vitro. These compounds showed significant inhibition of nitric oxide production in LPS-stimulated BV2 cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12-dione?
- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation using Raney nickel. For example, tetrahydroisoxazolo[2,3-d][1,4]benzodiazepinones are hydrogenated to yield the target structure with stereochemical control. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to avoid over-reduction or ring-opening side reactions. Post-reaction purification via column chromatography (e.g., PE:EA = 40:1) is critical for isolating the desired product .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm). Multiplicity and coupling constants resolve stereochemistry .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL or OLEX2) confirms molecular conformation. For example, hydrogen-bonded dimer structures are resolved with R factors < 0.053 using low-temperature (187 K) data collection .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., reaction time, solvent polarity, catalyst type). For instance, replacing traditional solvents with PEG 400 reduces side reactions in multicomponent syntheses .
- Byproduct Identification : LC-MS or HRMS detects intermediates (e.g., ring-opened species). Adjusting pH or temperature during hydrogenation suppresses undesired pathways .
Q. What strategies resolve stereochemical ambiguities in the compound’s derivatives?
- Methodological Answer :
- Chiral Chromatography : Separate diastereomers using columns like Chiralpak IA with hexane/isopropanol gradients .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict relative stability of stereoisomers. Compare computed vs. experimental NMR shifts to assign configurations .
Q. How do hydrogen-bonding interactions influence the compound’s crystallographic packing?
- Methodological Answer : Analyze intermolecular interactions (e.g., N–H···O bonds) using Mercury software. For example, dimer formation via N3–H3A···N2 (D···A = 3.051 Å) stabilizes the crystal lattice . Refinement in OLEX2 with anisotropic displacement parameters improves accuracy for hydrogen atom positions .
Properties
IUPAC Name |
5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-11-7-3-4-8-15(11)13(17)9-5-1-2-6-10(9)14-12/h1-2,5-6,11H,3-4,7-8H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCKVEZDYLVVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331822 | |
Record name | 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806098 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41994-17-6 | |
Record name | 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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